![molecular formula C14H20BrN3O3Si B13982583 2-Bromo-5-(2-trimethylsilanyl-ethoxymethyl)-5H-pyrrolo[2,3-b]pyrazine-7-carboxylic acid methyl ester](/img/structure/B13982583.png)
2-Bromo-5-(2-trimethylsilanyl-ethoxymethyl)-5H-pyrrolo[2,3-b]pyrazine-7-carboxylic acid methyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 5-((2-(trimethylsilyl)ethoxy)methyl)-2-bromo-5H-pyrrolo[2,3-b]pyrazine-7-carboxylate is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon. The specific structure of this compound includes a pyrrolo[2,3-b]pyrazine core, which is a fused bicyclic system containing nitrogen atoms. The presence of a bromine atom and a trimethylsilyl group further adds to its chemical complexity and potential reactivity.
Métodos De Preparación
The synthesis of Methyl 5-((2-(trimethylsilyl)ethoxy)methyl)-2-bromo-5H-pyrrolo[2,3-b]pyrazine-7-carboxylate typically involves multiple steps. One common synthetic route starts with the preparation of the pyrrolo[2,3-b]pyrazine core. This can be achieved through cyclization reactions involving appropriate precursors. The introduction of the bromine atom is usually carried out via bromination reactions using reagents such as N-bromosuccinimide (NBS). The trimethylsilyl group is introduced through silylation reactions, often using trimethylsilyl chloride (TMSCl) in the presence of a base. The final esterification step involves the reaction of the carboxylic acid derivative with methanol in the presence of a catalyst .
Análisis De Reacciones Químicas
Methyl 5-((2-(trimethylsilyl)ethoxy)methyl)-2-bromo-5H-pyrrolo[2,3-b]pyrazine-7-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic substitution reactions. Common reagents include sodium azide (NaN3) and potassium cyanide (KCN).
Oxidation and Reduction: The compound can undergo oxidation reactions to form corresponding oxides or reduction reactions to remove oxygen atoms. Reagents such as potassium permanganate (KMnO4) and lithium aluminum hydride (LiAlH4) are commonly used.
Silylation and Desilylation: The trimethylsilyl group can be removed or replaced through reactions with fluoride ions (e.g., tetrabutylammonium fluoride, TBAF) or other silylating agents.
Aplicaciones Científicas De Investigación
Methyl 5-((2-(trimethylsilyl)ethoxy)methyl)-2-bromo-5H-pyrrolo[2,3-b]pyrazine-7-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new heterocyclic compounds.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in the study of enzyme inhibitors and receptor ligands.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the synthesis of drugs targeting various diseases.
Mecanismo De Acción
The mechanism of action of Methyl 5-((2-(trimethylsilyl)ethoxy)methyl)-2-bromo-5H-pyrrolo[2,3-b]pyrazine-7-carboxylate involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of enzymes and receptors due to its ability to form stable complexes with these proteins. The presence of the bromine atom and the trimethylsilyl group enhances its binding affinity and specificity. The pathways involved in its mechanism of action include inhibition of enzyme activity, modulation of receptor signaling, and alteration of cellular processes .
Comparación Con Compuestos Similares
Methyl 5-((2-(trimethylsilyl)ethoxy)methyl)-2-bromo-5H-pyrrolo[2,3-b]pyrazine-7-carboxylate can be compared with other similar compounds such as:
2-Bromo-5-((2-(trimethylsilyl)ethoxy)methyl)-5H-pyrrolo[2,3-b]pyrazine-7-carbaldehyde: This compound has a similar core structure but differs in the functional groups attached to the ring.
3-Cyclopentyl-3-(4-(7-((2-(trimethylsilyl)ethoxy)methyl)-7H-pyrrolo[2,3-d]pyrimidin-4-yl)-1H-pyrazol-1-yl)propanenitrile: This compound contains a pyrrolo[2,3-d]pyrimidine core and a pyrazole ring, making it structurally related but functionally distinct.
Propiedades
IUPAC Name |
methyl 2-bromo-5-(2-trimethylsilylethoxymethyl)pyrrolo[2,3-b]pyrazine-7-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20BrN3O3Si/c1-20-14(19)10-8-18(9-21-5-6-22(2,3)4)13-12(10)17-11(15)7-16-13/h7-8H,5-6,9H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEEXUUJHQIVJOE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CN(C2=NC=C(N=C12)Br)COCC[Si](C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20BrN3O3Si |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![[2,2'-Bipyridin]-6-ylmethanol](/img/structure/B13982500.png)
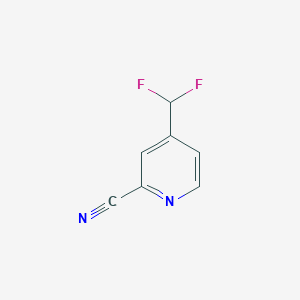
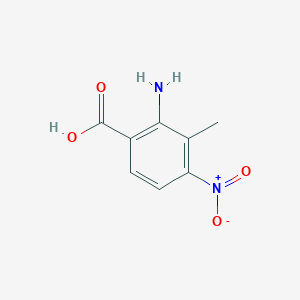
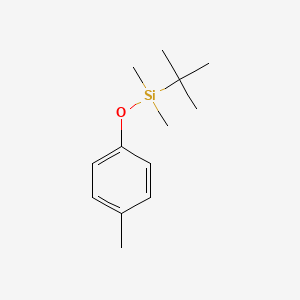
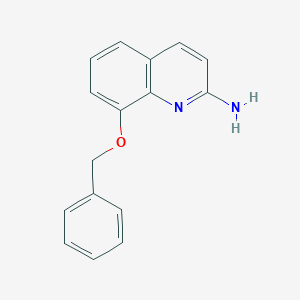

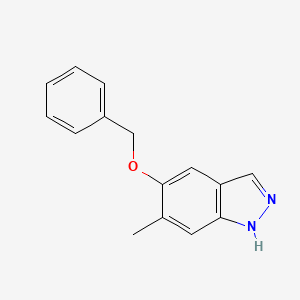
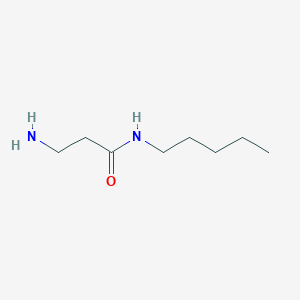
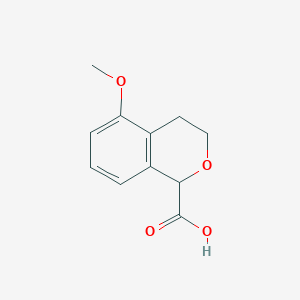
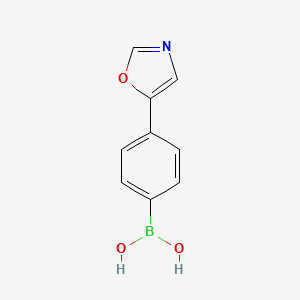

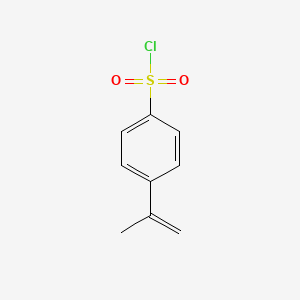

![(S)-1-[4-(trifluoromethyl)phenyl]pentylamine](/img/structure/B13982584.png)
